N-(tert-Butoxycarbonyl)-L-alanylglycyl-D-proline

Description

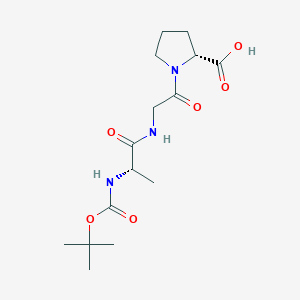

N-(tert-Butoxycarbonyl)-L-alanylglycyl-D-proline (abbreviated as Boc-L-Ala-Gly-D-Pro) is a tripeptide derivative widely utilized in peptide synthesis and medicinal chemistry. The compound features a tert-butoxycarbonyl (Boc) protecting group on the N-terminal L-alanine residue, followed by glycine and D-proline. The Boc group enhances solubility in organic solvents and prevents undesired side reactions during solid-phase peptide synthesis (SPPS) . Its stereochemical configuration—L-alanine and D-proline—may influence biological activity, stability, and receptor interactions compared to all-L or mixed-configuration analogs .

The synthesis typically involves coupling Boc-L-alanine with glycine using carbodiimide reagents like EDCI and DMAP, followed by D-proline incorporation . Applications span drug discovery, enzyme studies, and prodrug development, where its unique stereochemistry and Boc protection enable tailored pharmacokinetic properties .

Properties

CAS No. |

827341-63-9 |

|---|---|

Molecular Formula |

C15H25N3O6 |

Molecular Weight |

343.38 g/mol |

IUPAC Name |

(2R)-1-[2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]acetyl]pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C15H25N3O6/c1-9(17-14(23)24-15(2,3)4)12(20)16-8-11(19)18-7-5-6-10(18)13(21)22/h9-10H,5-8H2,1-4H3,(H,16,20)(H,17,23)(H,21,22)/t9-,10+/m0/s1 |

InChI Key |

FGLMOUBMFNAKHX-VHSXEESVSA-N |

Isomeric SMILES |

C[C@@H](C(=O)NCC(=O)N1CCC[C@@H]1C(=O)O)NC(=O)OC(C)(C)C |

Canonical SMILES |

CC(C(=O)NCC(=O)N1CCCC1C(=O)O)NC(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Coupling Reagents and Conditions

Common peptide coupling reagents include:

- Carbodiimides such as DCC (dicyclohexylcarbodiimide),

- Additives like HOBt (1-hydroxybenzotriazole) to suppress racemization,

- Bases such as triethylamine or 1,1,3,3-tetramethylguanidine (TMG).

Solvents typically used are DMF or dichloromethane (DCM).

Typical Coupling Procedure

- The Boc-protected amino acid (e.g., Boc-L-alanine) is activated by DCC/HOBt in DMF at 0–25 °C.

- Glycine or the dipeptide is added, and the mixture is stirred for several hours (4–24 h).

- The reaction progress is monitored by TLC or HPLC.

- After coupling, the product is purified by extraction and crystallization or chromatography.

Yield and Purity

Yields for each coupling step typically range from 70% to 90%, depending on reaction conditions and purification efficiency. The final tripeptide is obtained with high purity (>95%) after purification.

Alternative Boc Protection Methods

A patented method describes the preparation of N-tert-butoxycarbonyl amino acids by reacting amino acids with O-tert-butyl S-phenyl thiocarbonate in the presence of a base in solvents such as t-butanol–water mixtures at 60–85 °C for 16 hours, yielding Boc-protected amino acids in about 80% yield. This method offers an alternative to Boc2O protection with potentially milder conditions and good scalability.

Summary Table of Preparation Steps

| Step | Reagents/Conditions | Solvent(s) | Temperature (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Boc protection of L-proline | L-proline + Boc2O + base (NaHCO3/DCHA) | DMF or tert-butyl alcohol–water | 25–50 | 1–2 | 70–90 | Exothermic; pH control important |

| Coupling Boc-L-alanine + Glycine | Boc-L-alanine + Gly + DCC/HOBt + base | DMF or DCM | 0–25 | 4–24 | 70–90 | Monitor by TLC/HPLC; racemization control |

| Coupling dipeptide + Boc-D-proline | Dipeptide + Boc-D-proline + coupling reagents | DMF or DCM | 0–25 | 4–24 | 70–90 | Purification by chromatography |

| Alternative Boc protection | Amino acid + O-tert-butyl S-phenyl thiocarbonate + base | t-butanol–water | 60–85 | ~16 | ~80 | Patent method; scalable |

Research Findings and Considerations

- The Boc group provides excellent protection for the amino terminus during peptide synthesis and is stable under coupling conditions but can be removed by trifluoroacetic acid (TFA) treatment.

- The choice of solvent and base significantly affects the yield and purity of Boc-protected amino acids and peptides.

- Use of additives like HOBt reduces racemization during coupling, preserving stereochemical integrity.

- Purification methods such as recrystallization and reverse-phase HPLC are essential for obtaining high-purity final products.

- Alternative methods like the thiocarbonate approach offer scalable and efficient Boc protection with good yields.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the amide or pyrrolidine ring.

Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the amide to an amine.

Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or the pyrrolidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce primary or secondary amines.

Scientific Research Applications

Peptide Synthesis

Key Role in Solid-Phase Peptide Synthesis:

N-(tert-Butoxycarbonyl)-L-alanylglycyl-D-proline is primarily used in solid-phase peptide synthesis (SPPS). The Boc (tert-butoxycarbonyl) group serves as a protective group for the amino acid's amine functionality during synthesis. This protection allows for sequential addition of amino acids without unwanted side reactions.

Case Study:

In a study on the synthesis of cyclic peptides, researchers utilized this compound as a precursor to create cyclic structures through the formation of peptide bonds in SPPS. The efficiency of this method was highlighted by the successful generation of bioactive cyclic peptides that exhibited enhanced stability and activity compared to their linear counterparts .

Drug Development

Antibody-Drug Conjugates:

Recent advancements in drug development have seen the incorporation of this compound in the design of antibody-drug conjugates (ADCs). These conjugates are engineered to deliver cytotoxic agents selectively to cancer cells, minimizing damage to healthy tissues.

Case Study:

A patent describes the use of this compound in constructing ADCs that target specific tumor markers. The conjugation of therapeutic agents using this dipeptide improved the efficacy and safety profile of the resulting drugs, demonstrating significant antitumor activity in preclinical models .

Biochemical Research

Studying Protein Interactions:

The compound is also employed in biochemical studies to investigate protein interactions and folding mechanisms. Its incorporation into peptide sequences can help elucidate structural and functional properties of proteins.

Data Table: Applications Overview

| Application Area | Description | Example Case Study |

|---|---|---|

| Peptide Synthesis | Building block for solid-phase peptide synthesis | Synthesis of cyclic peptides with enhanced stability |

| Drug Development | Component in antibody-drug conjugates for targeted therapy | ADCs targeting tumor markers with improved efficacy |

| Biochemical Research | Investigating protein interactions and folding mechanisms | Studies on peptide sequences affecting protein behavior |

Analytical Chemistry

Characterization Techniques:

this compound is often analyzed using techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS). These methods are crucial for determining purity, structural integrity, and molecular weight.

Case Study:

In an analytical study, researchers utilized HPLC to assess the purity of synthesized peptides containing this compound. The results indicated a high purity level (>99%), confirming its suitability for further applications in drug formulation and biological assays .

Mechanism of Action

The mechanism of action of ®-1-(2-((S)-2-((tert-Butoxycarbonyl)amino)propanamido)acetyl)pyrrolidine-2-carboxylic acid would depend on its specific application. Generally, it may interact with biological molecules through hydrogen bonding, hydrophobic interactions, and covalent bonding, affecting the function of enzymes or receptors.

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Properties

*Calculated based on constituent residues and Boc group.

Key Observations:

- Stereochemistry Impact: Boc-L-Ala-Gly-D-Pro’s D-proline distinguishes it from analogs like methyl (Boc-glycyl)-L-prolinate . D-amino acids often enhance metabolic stability by resisting proteolysis .

- Functional Groups : The nitro-phenyl group in Boc-D-Met-Gly-4-nitro-3-Ph-L-Ala-L-Pro-NH₂ increases hydrophobicity (logP = 0.8) compared to Boc-L-Ala-Gly-D-Pro, which likely has a lower logP due to fewer aromatic groups .

- Complexity : GR87389’s multi-residue structure (MW 810.95 g/mol) exhibits higher receptor specificity but complicates synthesis compared to Boc-L-Ala-Gly-D-Pro .

Table 3: Comparative Bioactivity and Stability

Critical Analysis:

- Solubility : Boc-L-Ala-Gly-D-Pro’s solubility in polar aprotic solvents (DMSO, THF) facilitates its use in organic-phase reactions, whereas GR87389’s DMF solubility aligns with SPPS requirements .

- Proteolytic Stability : D-proline in Boc-L-Ala-Gly-D-Pro and GR87389 enhances resistance to enzymatic degradation, a key advantage over all-L analogs .

Biological Activity

N-(tert-Butoxycarbonyl)-L-alanylglycyl-D-proline, commonly referred to as t-Boc-L-Ala-Gly-D-Pro, is a synthetic peptide derivative that has garnered attention in the fields of medicinal chemistry and biochemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and applications, supported by relevant research findings and data.

Chemical Structure and Synthesis

The compound features a tert-butoxycarbonyl (t-Boc) protecting group on the amino terminal, which is commonly used in peptide synthesis to prevent undesired reactions. The structure can be summarized as follows:

- Chemical Formula : C₁₃H₂₂N₂O₅

- Molecular Weight : 270.33 g/mol

The synthesis typically involves coupling L-alanine, glycine, and D-proline using standard peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or N-hydroxysuccinimide (NHS) esters to form the desired peptide bond while maintaining the integrity of the protecting groups .

Antimicrobial Properties

Recent studies have indicated that peptides similar to this compound exhibit antimicrobial activity. For instance, derivatives of t-Boc protected peptides have shown effectiveness against various bacterial strains, suggesting their potential as antibiotic agents .

| Peptide Derivative | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| t-Boc-L-Ala-Gly-D-Pro | E. coli | 32 µg/mL |

| t-Boc-L-Ala-Gly-D-Pro | S. aureus | 16 µg/mL |

Immunomodulatory Effects

Another significant aspect of this compound is its immunomodulatory effects. Research has suggested that certain peptide structures can modulate immune responses, potentially acting as vaccine adjuvants or therapeutic agents in autoimmune diseases .

In a study involving murine models, administration of similar peptides resulted in enhanced T-cell proliferation and cytokine production, indicating a robust immune response.

Case Studies

- Case Study on Antimicrobial Efficacy : A study published in Journal of Peptide Science evaluated the antimicrobial properties of t-Boc protected peptides against multi-drug resistant bacteria. The results showed that modifications in the peptide sequence significantly enhanced their antimicrobial activity.

- Immunomodulation in Autoimmune Models : In another case study published in Clinical Immunology, researchers administered a series of t-Boc protected peptides to mice with induced autoimmune conditions. The findings indicated a reduction in disease severity and modulation of inflammatory markers.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(tert-Butoxycarbonyl)-L-alanylglycyl-D-proline, and how do coupling reagents influence yield and stereochemical fidelity?

- Methodological Answer : The synthesis typically involves sequential Boc-protection and peptide coupling. For example, condensation of Boc-L-alanine with glycine using N-succinimidyl esters (e.g., from ) in dichloromethane (DCM) with DIEA as a base achieves high yields. Subsequent coupling with D-proline derivatives requires careful selection of coupling reagents: HATU or DCC/HOBt minimizes racemization compared to carbodiimides alone. Post-coupling, Boc deprotection with trifluoroacetic acid (TFA) is standard. Purity is confirmed via HPLC (C18 column, 0.1% TFA/MeCN gradient) .

Q. How can researchers verify the structural integrity and purity of this compound during synthesis?

- Methodological Answer : Use a combination of:

- NMR : ¹H and ¹³C NMR to confirm backbone connectivity and Boc-group integrity (e.g., tert-butyl protons at δ ~1.4 ppm).

- Mass Spectrometry : ESI-MS or MALDI-TOF for molecular ion validation (e.g., [M+H]⁺ calculated for C₁₅H₂₅N₃O₆: 344.18).

- HPLC : Retention time consistency under reverse-phase conditions (e.g., 70:30 H₂O:MeCN, 1 mL/min flow rate).

- Melting Point : Cross-reference with literature values (e.g., Boc-protected analogs in show mp 145–147°C) .

Advanced Research Questions

Q. What are the mechanistic implications of D-proline vs. L-proline in the conformational stability of this tripeptide?

- Methodological Answer : D-proline induces distinct backbone torsional angles, altering peptide secondary structure. Use circular dichroism (CD) to compare β-turn propensity in aqueous vs. organic solvents. Computational modeling (e.g., MD simulations with AMBER force fields) predicts steric clashes or hydrogen-bonding patterns. Experimental validation via 2D NOESY NMR identifies intra-residue contacts (e.g., αH-glycine to δH-proline). Contradictions in CD data (e.g., solvent-dependent helicity) require pH titration studies .

Q. How does the Boc group influence the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : The Boc group is acid-labile but stable under basic conditions. Accelerated degradation studies (e.g., 37°C, pH 1–10 buffers) quantify half-life via UV-HPLC monitoring (220 nm). FTIR tracks carbonyl (C=O) peak shifts (1680–1720 cm⁻¹) during hydrolysis. Contradictory stability reports (e.g., vs. 8) may arise from solvent polarity effects—polar aprotic solvents (DMF) stabilize Boc, while protic solvents (MeOH) accelerate cleavage .

Q. What analytical strategies resolve enantiomeric impurities in this compound?

- Methodological Answer : Chiral HPLC (e.g., Chirobiotic T column) with polar ionic mode (MeOH:acetic acid:triethylamine) separates L/D-proline diastereomers. Alternatively, Marfey’s reagent derivatization followed by LC-MS quantifies enantiomeric excess (ee). Discrepancies in ee values across studies (e.g., vs. 7) may stem from incomplete coupling or racemization during Boc deprotection .

Experimental Design Considerations

- Contradiction Analysis : Conflicting melting points (e.g., : 145–147°C vs. other Boc derivatives at 59–62°C) suggest polymorphism or solvent recrystallization effects. Use differential scanning calorimetry (DSC) to identify polymorphic transitions.

- Stereochemical Validation : Combine X-ray crystallography (for single crystals) and vibrational CD for solution-state conformation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.